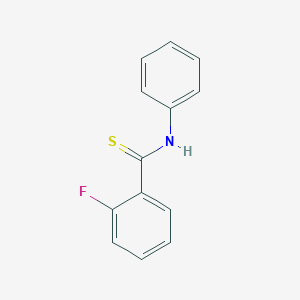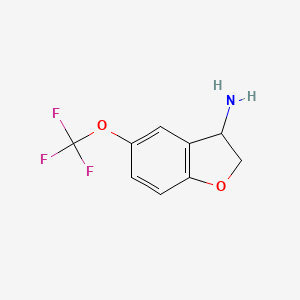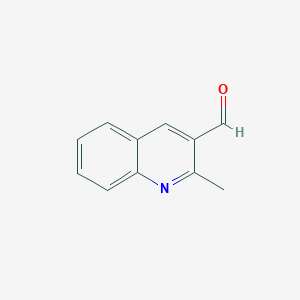
N-Fmoc-3-bromo-5-fluoro-D-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Fmoc-3-bromo-5-fluoro-D-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a bromine atom at the third position, and a fluorine atom at the fifth position on the phenyl ring. It is commonly used in organic synthesis, particularly in the synthesis of peptides and other complex molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-3-bromo-5-fluoro-D-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of D-phenylalanine is protected using the Fmoc group. This is usually achieved by reacting D-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Bromination and Fluorination: The protected phenylalanine is then subjected to bromination and fluorination reactions. Bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent. Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-Fmoc-3-bromo-5-fluoro-D-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like HATU or EDCI.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., triethylamine).
Deprotection Reactions: Piperidine in DMF.
Coupling Reactions: HATU, EDCI, and bases like DIPEA.
Major Products Formed
Substitution Reactions: Various substituted phenylalanine derivatives.
Deprotection Reactions: Free amino group phenylalanine derivatives.
Coupling Reactions: Peptides and peptide derivatives.
Wissenschaftliche Forschungsanwendungen
N-Fmoc-3-bromo-5-fluoro-D-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein structure and function, as well as in the development of enzyme inhibitors.
Industry: Utilized in the production of high-quality peptides for research and pharmaceutical purposes.
Wirkmechanismus
The mechanism of action of N-Fmoc-3-bromo-5-fluoro-D-phenylalanine is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Fmoc-3-bromo-5-fluoro-L-phenylalanine: Similar structure but with the L-configuration.
N-Fmoc-3,4,5-trifluoro-D-phenylalanine: Contains three fluorine atoms on the phenyl ring.
N-Fmoc-3-bromo-4-chloro-D-phenylalanine: Contains a chlorine atom instead of a fluorine atom at the fifth position
Uniqueness
N-Fmoc-3-bromo-5-fluoro-D-phenylalanine is unique due to the specific positioning of the bromine and fluorine atoms, which can influence the compound’s reactivity and interactions in chemical and biological systems. This makes it a valuable tool in the synthesis of peptides and other complex molecules .
Eigenschaften
Molekularformel |
C24H19BrFNO4 |
|---|---|
Molekulargewicht |
484.3 g/mol |
IUPAC-Name |
(2R)-3-(3-bromo-5-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H19BrFNO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29)/t22-/m1/s1 |
InChI-Schlüssel |
HCLSCVIPHXOZMN-JOCHJYFZSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC(=C4)Br)F)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)Br)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13039126.png)













